Pyrimidine-2-carboximidamide acetate

概要

説明

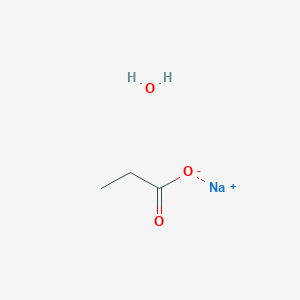

Pyrimidine-2-carboximidamide acetate is a compound with the molecular formula C7H10N4O2 . It is known to exist in the form of a white crystalline powder .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, has been described in several studies . These methods involve various chemical reactions, including the use of samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .

Molecular Structure Analysis

The molecular structure of Pyrimidine-2-carboximidamide acetate has been analyzed in several studies . The InChI code for this compound is 1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) .

Chemical Reactions Analysis

Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been involved in various chemical reactions . For instance, a cascade of stepwise inverse electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions and the elimination of water, has been reported .

科学的研究の応用

RAGE Inhibitors

Pyrimidine-2-carboximidamide acetate has been used in the design and synthesis of novel RAGE (Receptor for Advanced Glycation End product) inhibitors . These inhibitors have improved drug-like properties and reduced hydrophobicity and toxicity . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily, which is over-expressed in chronic inflammatory diseases such as diabetes, atherosclerosis, and Alzheimer’s disease . Therefore, RAGE inhibitors can be potential therapeutic agents for these diseases .

Protein Binding

This compound has been used in the synthesis of a novel 2, 2’-bipyrimidine fluorescent derivative for protein binding . The novel fluorophore was prepared by multistep synthesis and has shown good interaction with proteins, making it a promising candidate for protein assays .

Antimicrobial Applications

The pyrimidine scaffold, which includes Pyrimidine-2-carboximidamide acetate, has found widespread therapeutic applications, including antimicrobial applications .

Antimalarial Applications

Pyrimidine-based drugs, including Pyrimidine-2-carboximidamide acetate, have been used in antimalarial applications .

Antiviral Applications

The pyrimidine scaffold has been used in the development of antiviral drugs .

Anticancer Applications

Pyrimidine-based compounds have been used in the development of anticancer drugs .

Anti-Inflammatory Applications

Pyrimidine-based compounds, including Pyrimidine-2-carboximidamide acetate, have been used in anti-inflammatory applications .

Antioxidant Applications

The pyrimidine scaffold has been used in the development of antioxidant drugs .

作用機序

Target of Action

Pyrimidine-2-carboximidamide acetate primarily targets the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . It plays a crucial role in various inflammatory responses by interacting with various pathogenic ligands and activating nuclear factor-κB (NF-κB) .

Mode of Action

The compound interacts with its target, RAGE, and inhibits its activity . This interaction results in the reduction of the accumulation rate of amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death . It also suppresses the over-expression of RAGE in chronic inflammatory diseases .

Biochemical Pathways

Pyrimidine-2-carboximidamide acetate affects the pyrimidine metabolism pathway . In mammals, pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . The compound’s action on this pathway has significant implications for cell proliferation and survival .

Pharmacokinetics

It’s known that the compound has improved hydrophilicity , which could potentially enhance its bioavailability and reduce cytotoxicity .

Result of Action

The primary result of the action of Pyrimidine-2-carboximidamide acetate is the inhibition of RAGE . This leads to a reduction in the inflammatory response, particularly in the context of chronic inflammatory diseases . It also reduces the accumulation of Aβ in the brain, thereby mitigating neurotoxic inflammation and neuronal cell death .

Action Environment

The action, efficacy, and stability of Pyrimidine-2-carboximidamide acetate can be influenced by various environmental factors. It’s worth noting that the compound’s improved hydrophilicity could potentially enhance its stability and efficacy in various physiological environments.

Safety and Hazards

将来の方向性

Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .

特性

IUPAC Name |

acetic acid;pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2-carboximidamide acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pyrimidine-2-carboximidamide acetate (PCA) interact with the TiO2 layer in perovskite solar cells and what are the downstream effects?

A1: PCA interacts with the TiO2 layer through π-π stacking interactions []. This interaction serves several functions:

- Improved Interfacial Compatibility: PCA reduces the surface energy of the TiO2 layer, leading to better compatibility with the perovskite layer and a larger interfacial contact area [].

- Reduced Defects: PCA effectively removes hydroxyl groups on the TiO2 surface through chemical reactions, minimizing defects that contribute to nonradiative recombination losses [].

- Enhanced Charge Transfer: The modified interface facilitates efficient electron collection and injection, improving the overall charge transfer process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)